![molecular formula C8H7BrO2S B1380930 4-Bromo-3-(methylthio)benzoic acid CAS No. 851334-60-6](/img/structure/B1380930.png)
4-Bromo-3-(methylthio)benzoic acid
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Overview
Description
4-Bromo-3-(methylthio)benzoic acid, also known as 4-bromothiobenzoic acid (BTBA), is a brominated benzoic acid derivative that has been widely used in scientific research and laboratory experiments. BTBA is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. Its unique structure and properties make it a valuable tool for scientists, allowing them to explore and study various biochemical and physiological processes.
Scientific Research Applications
Synthesis of Biphenyl Amides
4-Bromo-3-(methylthio)benzoic acid is used in the synthesis of biphenyl amides, which are compounds that can have various applications including serving as intermediates in the production of more complex chemical entities .
Catalytic Agent
This compound also finds use as a catalytic agent in chemical reactions, which can enhance reaction rates or influence the selectivity of certain chemical processes .
Petrochemical Additive
As a petrochemical additive, 4-Bromo-3-(methylthio)benzoic acid can contribute to the improvement of properties such as the stability and performance of petrochemical products .
Pharmaceutical Research
In pharmaceutical research, it may serve as an analog of potent, nonpeptide GPIIb/IIIa antagonists, which are a class of medications that inhibit platelet aggregation and are used to prevent thrombosis .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives are often used in the suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which this compound may act as a reagent, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-bromo-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDEIRJFPKZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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